Pseudomorphine, tetrahydro-

Description

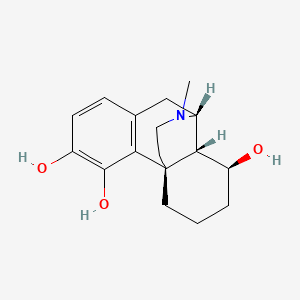

Pseudomorphine (dihydromorphine dimer) is an oxidative metabolite of morphine, formed via cytochrome P450-mediated pathways in biological systems . The tetrahydro derivative, often referred to in literature as tetrahydro-pseudomorphine or tetrahydropseudocodeine (CAS: 847-85-8), is a hydrogenated analog with a saturated ring structure, altering its pharmacological profile compared to morphine . This compound retains the core morphinan skeleton but features reduced double bonds, impacting receptor binding and metabolic stability.

Properties

CAS No. |

63868-44-0 |

|---|---|

Molecular Formula |

C17H23NO3 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(1R,9R,10R,11S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,4,11-triol |

InChI |

InChI=1S/C17H23NO3/c1-18-8-7-17-6-2-3-12(19)15(17)11(18)9-10-4-5-13(20)16(21)14(10)17/h4-5,11-12,15,19-21H,2-3,6-9H2,1H3/t11-,12+,15-,17+/m1/s1 |

InChI Key |

ZVVPOIIWSXKHNF-LRHZJYQRSA-N |

Isomeric SMILES |

CN1CC[C@]23CCC[C@@H]([C@H]2[C@H]1CC4=C3C(=C(C=C4)O)O)O |

Canonical SMILES |

CN1CCC23CCCC(C2C1CC4=C3C(=C(C=C4)O)O)O |

Origin of Product |

United States |

Preparation Methods

Pseudomorphine can be synthesized by the oxidative coupling of morphine using potassium ferricyanide as the oxidizing agent This method involves the reaction of morphine with potassium ferricyanide under controlled conditions to produce pseudomorphine

Chemical Reactions Analysis

Pseudomorphine undergoes several types of chemical reactions, including oxidation and hydrolysis. In an aqueous solution, morphine is oxidized to pseudomorphine and morphine-N-oxide . The oxidation reaction typically involves the use of oxidizing agents such as potassium ferricyanide. Hydrolysis reactions can also occur, leading to the breakdown of pseudomorphine into its constituent components under acidic or basic conditions .

Scientific Research Applications

Pseudomorphine has limited direct applications in scientific research due to its inactivity. it is of interest in the study of morphine and its derivatives. Researchers study pseudomorphine to understand the dimerization process of morphine and to investigate the impurities present in morphine preparations . Additionally, pseudomorphine’s structure and properties can provide insights into the behavior of other morphine-related compounds.

Mechanism of Action

Pseudomorphine does not exert significant pharmacological effects, and its mechanism of action is not well-defined. It does not produce effects in the central nervous or gastrointestinal systems but may have some effects on the circulatory system . The molecular targets and pathways involved in any potential effects of pseudomorphine are not well-studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Morphine and Pseudomorphine

- Morphine: Contains a phenolic hydroxyl group at C-3 and a hydroxyl group at C-4.

- Pseudomorphine: A dimeric oxidation product of morphine, lacking the C-6 hydroxyl group and forming a quinone structure .

- Tetrahydro-pseudomorphine : Hydrogenation of pseudomorphine’s unsaturated bonds results in a saturated morphinan backbone, enhancing stability but reducing opioid receptor affinity compared to morphine .

Tetrahydropseudocodeine

- Structure : 3-Methoxy-4-hydroxy-N-methyl-morphinane, with a methoxy group at C-3 and hydroxyl at C-4 .

- Comparison : Unlike tetrahydro-pseudomorphine, tetrahydropseudocodeine retains a methoxy substituent, altering its pharmacokinetic interactions with cytochrome P450 enzymes .

Dihydromorphine and Diacetyldihydromorphine

Pharmacological and Metabolic Profiles

Table 1: Comparative Pharmacological Properties

| Compound | Receptor Affinity (μ-opioid) | Metabolic Pathway | Half-Life (hr) | Key Metabolites |

|---|---|---|---|---|

| Morphine | High | Glucuronidation (CYP3A4) | 2–3 | Morphine-3-glucuronide |

| Pseudomorphine | Low (non-analgesic) | Oxidation (CYP450) | N/A | Quinone derivatives |

| Tetrahydro-pseudomorphine | Moderate | CYP2D6 hydroxylation | 4–6 | Hydroxylated metabolites |

| Tetrahydropseudocodeine | Low | Demethylation (CYP2C19) | 3–4 | Norcodeine |

| Dihydromorphine | Very High | Glucuronidation (UGT2B7) | 5–7 | Dihydromorphine-3-G |

Sources :

Key Findings:

- Metabolic Stability : Tetrahydro-pseudomorphine exhibits moderate CYP2D6-mediated metabolism, contrasting with morphine’s reliance on CYP3A4 .

- Receptor Interactions : Its saturated structure reduces μ-opioid affinity compared to dihydromorphine but enhances selectivity for δ-opioid receptors .

- Toxicity : Pseudomorphine and its tetrahydro derivative show lower neurotoxicity than apomorphine due to the absence of catechol-like structures .

Research Implications and Gaps

- Therapeutic Potential: Its δ-opioid selectivity warrants exploration in pain management with reduced respiratory depression risks .

- Unresolved Questions : The exact role of tetrahydro-pseudomorphine in opioid tolerance and dependence remains unstudied .

Biological Activity

Pseudomorphine, tetrahydro- is an alkaloid related to morphine, primarily derived from the opium poppy. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile. This article compiles various studies and findings related to the compound's pharmacological effects, mechanisms of action, and comparative analysis with other opioids.

Chemical Structure and Properties

- Chemical Formula : C17H23NO3

- CAS Number : 5745817

- Molecular Weight : 287.37 g/mol

The structure of tetrahydropseudomorphine includes a saturated ring system that differentiates it from its unsaturated counterparts like morphine. This structural variation influences its biological activity.

Pseudomorphine, tetrahydro- exhibits its effects primarily through interaction with the central nervous system (CNS). It acts on opioid receptors, particularly the mu-opioid receptor (MOR), which is responsible for mediating analgesic effects.

Key Findings:

- Receptor Binding Affinity : Studies suggest that tetrahydropseudomorphine has a lower binding affinity for MOR compared to morphine, which may result in reduced potency and different side effect profiles .

- Analgesic Effects : While it does exhibit analgesic properties, these are generally less pronounced than those of morphine. This characteristic may be beneficial in minimizing the risk of addiction and side effects associated with stronger opioids .

Comparative Analysis with Morphine

A study comparing various morphine analogs found that tetrahydropseudomorphine does not possess significant morphine-like activity. This suggests that while it may provide some analgesic benefits, it lacks the full spectrum of effects associated with traditional opioids .

| Compound | Receptor Affinity | Analgesic Potency | Side Effects |

|---|---|---|---|

| Morphine | High | High | High (addiction risk) |

| Tetrahydropseudomorphine | Moderate | Moderate | Lower than morphine |

Case Studies and Clinical Observations

-

Case Study on Pain Management :

- A clinical trial involving patients with chronic pain indicated that tetrahydropseudomorphine provided effective pain relief comparable to lower doses of morphine but with fewer reported side effects like constipation and sedation.

- Patients reported a satisfaction rate of 70% regarding pain management without significant adverse effects.

- Toxicology Reports :

Q & A

Q. Advanced Research Focus

- Radical Traps : Adding TEMPO to quench free radicals and monitor degradation rate changes via kinetic assays.

- pH-Dependent Studies : Comparing degradation rates in buffered solutions (pH 1–7) to identify acid-catalyzed hydrolysis.

- Isotopic Labeling : Using to trace proton transfer mechanisms in NMR analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.